
(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C18H13Cl2NO4 and its molecular weight is 378.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and structural characteristics.
Chemical Structure
The compound can be described by its chemical formula C17H16Cl2N2O4. Its structure includes a benzofuran moiety and a carbamate functional group, which are pivotal in its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran and related compounds exhibit promising anticancer properties. For instance, the compound has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that it significantly inhibits the growth of human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells, with IC50 values indicating potent cytotoxicity.
GSK-3β Inhibition
Glycogen synthase kinase 3 beta (GSK-3β) is a critical target in cancer therapy and neurodegenerative diseases. The compound has been identified as a potential GSK-3β inhibitor through virtual screening methods. Its binding affinity was validated in enzyme assays, showing significant inhibition at concentrations as low as 1.6 µM .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
- Modulation of Signaling Pathways : The inhibition of GSK-3β can lead to altered signaling cascades associated with cell survival and proliferation.
Structural Analysis
Crystal structure analysis using techniques like Density Functional Theory (DFT) has provided insights into the electronic properties of the compound. The HOMO-LUMO gap indicates the potential reactivity and stability of the molecule .
Key Findings from DFT Studies
- HOMO-LUMO Gap : A smaller gap suggests higher polarizability and reactivity.
- Crystal Packing : The compound exhibits significant hydrogen bonding and π-stacking interactions that stabilize its crystal structure.
Case Studies
A notable case study involved the evaluation of the compound's effects on neuroblastoma cells. Treatment with varying concentrations resulted in increased levels of phosphorylated GSK-3β, confirming its role as an inhibitor in cellular models .
Propriétés
IUPAC Name |
[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-21(2)18(23)24-11-4-5-12-15(9-11)25-16(17(12)22)8-10-3-6-13(19)14(20)7-10/h3-9H,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZRGVRVFIYCPX-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.